molecular formula C20H19ClN2O3S B5224270 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide

Cat. No. B5224270
M. Wt: 402.9 g/mol
InChI Key: HQVILNRRXZFYIY-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide, commonly known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CES is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated to understand its potential as a therapeutic agent.

Mechanism of Action

CES is believed to exert its pharmacological effects through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase enzymes by CES may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
CES has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CES has also been investigated for its potential as an anti-convulsant agent, and studies have shown that it can reduce seizures in animal models.

Advantages and Limitations for Lab Experiments

CES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CES is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, CES has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CES. One potential direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of CES. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of CES in vivo could provide valuable information for its potential clinical applications.
Conclusion:
In conclusion, CES is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated to understand its potential as a therapeutic agent. The research on CES has provided valuable insights into its potential applications in various fields, and further studies are needed to fully understand its pharmacological properties.

Synthesis Methods

CES can be synthesized through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-naphthyl) ethylenediamine, followed by the addition of glycine. The resulting product is then purified through column chromatography to obtain CES in its pure form.

Scientific Research Applications

CES has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties in preclinical studies. CES has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-2-23(27(25,26)17-12-10-16(21)11-13-17)14-20(24)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVILNRRXZFYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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